Fenticonazole is a broad-spectrum antifungal agent used topically as a racemic mixture of its enantiomers [, ]. Several related compounds are present as impurities in the drug substance []. While the exact identity and characteristics of "Fenticonazole Impurity D" are not explicitly detailed within the provided papers, based on common pharmaceutical practices, it is highly likely that:
Fenticonazole Impurity D, chemically known as (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulphanyl)benzyl]imidazolium nitrate, is a significant reference standard in pharmaceutical analysis. It is classified as a byproduct or degradation product of fenticonazole, an imidazole antifungal agent used to treat various fungal infections. This impurity is crucial for quality control and stability testing of fenticonazole formulations, ensuring that the active pharmaceutical ingredient remains effective and safe throughout its shelf life .
Fenticonazole Impurity D is sourced from the synthesis of fenticonazole, where it emerges as a byproduct during the manufacturing process or as a degradation product when fenticonazole is exposed to various environmental conditions. It falls under the category of pharmaceutical impurities, which are unwanted substances that can affect the quality and safety of drug formulations .
The synthesis of Fenticonazole Impurity D involves several chemical reactions. The process typically begins with the reaction of 2,4-dichlorophenylacetonitrile with ethylene oxide to form an intermediate compound, 2-(2,4-dichlorophenyl)-2-hydroxyethylamine. This intermediate is then reacted with 4-(phenylsulphanyl)benzyl chloride in the presence of a base to yield the final product. The resulting compound is subsequently converted into its nitrate salt form for stability and ease of use in analytical applications .
The industrial production methods mirror laboratory synthesis but are optimized for higher yields and purity. Key parameters such as temperature, pressure, and solvent choice are meticulously controlled to ensure consistent quality across batches.
The molecular structure of Fenticonazole Impurity D features an imidazolium ring, which is characteristic of many antifungal agents. The compound's structural formula can be represented as follows:
The unique structural components include a phenylsulphanylbenzyl group and a hydroxyl group attached to a dichlorophenyl moiety, which influence its chemical behavior and interactions in analytical methods .
Fenticonazole Impurity D can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The specific products formed depend on the reaction conditions and reagents utilized .
The mechanism of action for Fenticonazole Impurity D primarily revolves around its role in quality control within pharmaceutical formulations. As an impurity reference standard, it aids in identifying and quantifying other impurities present in fenticonazole formulations through various analytical techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis. By establishing a baseline for impurity levels, researchers can assess the stability and efficacy of fenticonazole over time .
Fenticonazole Impurity D exhibits several notable physical and chemical properties:
These properties are critical for its application in analytical chemistry, particularly in developing methods for detecting impurities in pharmaceutical products .
Fenticonazole Impurity D has several important applications within scientific research:
Pharmaceutical impurities are undesired chemical entities that develop during drug synthesis or storage and may impact the safety and efficacy of active pharmaceutical ingredients (APIs). The International Council for Harmonisation (ICH) Q3A(R2) guideline classifies impurities into three primary categories: organic (process- and degradation-related), inorganic, and residual solvents [4] [8]. Fenticonazole Impurity D, chemically designated as (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulphanyl)benzyl]imidazolium nitrate, is classified as an organic process-related impurity arising during the synthesis of the antifungal API fenticonazole nitrate. Its structure features an imidazolium core with dichlorophenyl and phenylsulfanylbenzyl substituents, and it exists as a racemic mixture [1] [3] [5]. This impurity exemplifies a critical quality attribute due to its potential to compromise API purity if not rigorously controlled.
Table 1: Classification of Fenticonazole Impurity D
Characteristic | Specification |
---|---|
IUPAC Name | (RS)-1-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulphanyl)benzyl]imidazolium nitrate |
Molecular Formula | C₂₄H₂₁Cl₂N₃O₄S |
Molecular Weight | 518.41 g/mol |
CAS Number | 1313397-05-5 |
Impurity Category | Organic (Process-Related) |
Appearance | Off-white to pale yellow solid [5] [7] [9] |
Impurity profiling is stringently governed by pharmacopeial standards and ICH guidelines. The European Pharmacopoeia (EP) designates Fenticonazole Impurity D as a specified impurity in fenticonazole nitrate monographs, mandating strict identification and quantification limits. As per EP requirements, its threshold in the API must not exceed 0.15% [9]. ICH Q3A(R2) stipulates reporting, identification, and qualification thresholds for impurities in new drug substances: impurities at levels ≥0.10% require reporting, while those ≥0.15% necessitate structural identification and toxicological assessment [4] [8]. The U.S. Pharmacopeia (USP) adopts harmonized limits, emphasizing analytical method validation and batch-specific impurity tracking. Regulatory frameworks universally require chromatographic methods (e.g., HPLC/UHPLC) capable of detecting this impurity at levels as low as 0.05% to ensure compliance [3] [9].
Table 2: Regulatory Thresholds for Fenticonazole Impurity D
Regulatory Body | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
ICH Q3A(R2) | ≥0.10% | ≥0.15% | ≥0.15% |
European Pharmacopoeia | N/A | Specified Impurity | 0.15% (Maximum Limit) [9] |
USP | Aligned with ICH | Aligned with ICH | Aligned with ICH |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7